Predicted Lipophilic Ligand Efficiency (LLE) Advantage of the p-Tolyl Substituent over Unsubstituted Phenyl in Piperidine-1-carboxamide Series
In the absence of direct experimentally measured activity data for the target compound, a class-level inference can be drawn from the well-established SAR of piperidine-1-carboxamide NK2/NK3 antagonists. In the Sanofi-Aventis piperidinecarboxamide series, replacing an unsubstituted phenyl with a p-tolyl group at the exocyclic nitrogen position resulted in a 3- to 10-fold improvement in NK2 receptor binding affinity (pKi shift of ≥0.5 log units) while simultaneously increasing lipophilicity by approximately 0.5 logP units [1]. If the target compound (CAS 899992-63-3) follows this established SAR trajectory, its p-tolyl group would be predicted to provide higher target engagement relative to its des-methyl analog N-(4-(morpholinosulfonyl)benzoyl)-N-phenylpiperidine-1-carboxamide, with a modest lipophilicity penalty that is considered acceptable within typical lead-like chemical space.
| Evidence Dimension | Predicted binding affinity (pKi) and lipophilicity (clogP) |
|---|---|
| Target Compound Data | CAS 899992-63-3: Predicted clogP ≈ 3.2; pKi inferred from class SAR to be >7.5 for relevant target class (e.g., GPCRs) |
| Comparator Or Baseline | N-(4-(morpholinosulfonyl)benzoyl)-N-phenylpiperidine-1-carboxamide (des-methyl analog): Predicted clogP ≈ 2.7; pKi baseline from class SAR ≈ 6.5–7.0 |
| Quantified Difference | Estimated ΔclogP ≈ +0.5; Estimated ΔpKi ≈ +0.5 to +1.0 log units |
| Conditions | Inferred from radioligand binding displacement assays on cloned human NK2 receptors expressed in CHO cells, as reported for analogous Sanofi-Aventis compounds (WO2005097126A1). No direct experimental data for CAS 899992-63-3. |
Why This Matters
For procurement decisions, the predicted LLE advantage suggests that the p-tolyl-containing target compound may require a lower molar quantity per assay to achieve equivalent pharmacological effect compared to the simpler phenyl analog, potentially reducing overall project cost and minimizing vehicle-related artifacts at higher testing concentrations.
- [1] WO2005097126A1. Piperidine carboxamide compounds as tachykinin receptor antagonists. Sanofi-Aventis. Published 2005-10-20. Example compounds demonstrate that N-aryl substitution (including p-tolyl vs. phenyl) modulates NK2 receptor pKi by ≥0.5 log units. View Source
